4-Chloro-7-fluorocoumarin
Description
4-Chloro-7-fluorocoumarin is a halogenated coumarin derivative characterized by a chloro substituent at the 4-position and a fluoro substituent at the 7-position of the coumarin scaffold. Coumarins are widely studied for their fluorescence properties, metabolic stability, and applications in medicinal chemistry and analytical assays. The introduction of halogens (Cl and F) enhances electronic properties, such as electron-withdrawing effects, which influence fluorescence quantum yields, solubility, and reactivity in synthetic or biological systems.
Properties
Molecular Formula |
C9H4ClFO2 |
|---|---|
Molecular Weight |
198.58 g/mol |
IUPAC Name |
4-chloro-7-fluorochromen-2-one |
InChI |
InChI=1S/C9H4ClFO2/c10-7-4-9(12)13-8-3-5(11)1-2-6(7)8/h1-4H |
InChI Key |
OLDNNHMLLPMRTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=O)C=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . The specific conditions for introducing chlorine and fluorine atoms may vary, but they often involve halogenation reactions using reagents such as thionyl chloride or fluorine gas.
Industrial Production Methods: Industrial production of 4-Chloro-7-fluorocoumarin may involve large-scale halogenation processes, where the coumarin core is treated with chlorine and fluorine sources under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-fluorocoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrocoumarins.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-7-fluorocoumarin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluorocoumarin involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties allow it to bind to metal ions and other biomolecules, facilitating their detection and imaging. In biological systems, it may exert its effects by interfering with cellular processes and signaling pathways, leading to therapeutic outcomes .
Comparison with Similar Compounds
Structural and Electronic Properties
Key analogs and their distinguishing features:
Key Observations :
- Synthetic challenges: Fluorination at the 7-position may complicate synthesis due to the high reactivity of fluorine in nucleophilic aromatic substitution reactions, as observed in fluoroquinoline analogs .
Pharmacological Activity
- Fluoro vs. Chloro substitution : In chloroquine analogs, 7-fluoro substitution reduced antimalarial activity compared to 7-chloro derivatives, likely due to altered electronic interactions with biological targets . This trend may extend to coumarins, where fluorine’s strong electronegativity could disrupt binding in enzyme inhibition assays.
Solvent-Dependent Behavior
- 4-Chloromethyl-7-hydroxycoumarin : Exhibits solvent-dependent optoelectronic properties, with fluorescence quenching in polar aprotic solvents . Similar solvent sensitivity is expected for 4-Chloro-7-fluorocoumarin, though fluorine’s inductive effects may mitigate polarity-driven quenching.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
